molecular formula C13H21NO2 B6453977 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 2549032-49-5

1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6453977
CAS No.: 2549032-49-5
M. Wt: 223.31 g/mol
InChI Key: CSUFAGOQUQOGSB-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a cyclohexenyl ethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: Formation of 1-[2-(cyclohexyl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)ethylamine: Shares the cyclohexenyl ethyl group but lacks the pyrrolidinone ring.

    4-Hydroxymethylpyrrolidin-2-one: Contains the pyrrolidinone ring and hydroxymethyl group but lacks the cyclohexenyl ethyl group.

Uniqueness

1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h4,12,15H,1-3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUFAGOQUQOGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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